

An In-Depth Technical Guide to Vinyloxytrimethylsilane: Properties, Reactivity, and Synthetic Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Vinyloxytrimethylsilane*

Cat. No.: *B1662004*

[Get Quote](#)

Introduction

Vinyloxytrimethylsilane, also known as (trimethylsiloxy)ethylene, is a versatile organosilicon compound that serves as a valuable building block in modern organic synthesis. Its unique chemical structure, combining a vinyl group with a trimethylsilyl ether, renders it a stable and easily handled equivalent of an acetaldehyde enolate. This guide provides a comprehensive overview of the physical and chemical properties of **vinyloxytrimethylsilane**, its synthesis, and its diverse applications in chemical reactions, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Vinyloxytrimethylsilane is a colorless, flammable liquid with a characteristic boiling point of 74-75 °C.^{[1][2]} It is miscible with common organic solvents but is sensitive to moisture and can hydrolyze to acetaldehyde and hexamethyldisiloxane. Proper handling and storage under anhydrous conditions are therefore crucial to maintain its integrity.

Structural and Spectroscopic Data

A thorough understanding of the spectroscopic signature of **vinyloxytrimethylsilane** is essential for its identification and for monitoring its reactions.

Table 1: Key Physicochemical and Spectroscopic Data for **Vinyloxytrimethylsilane**

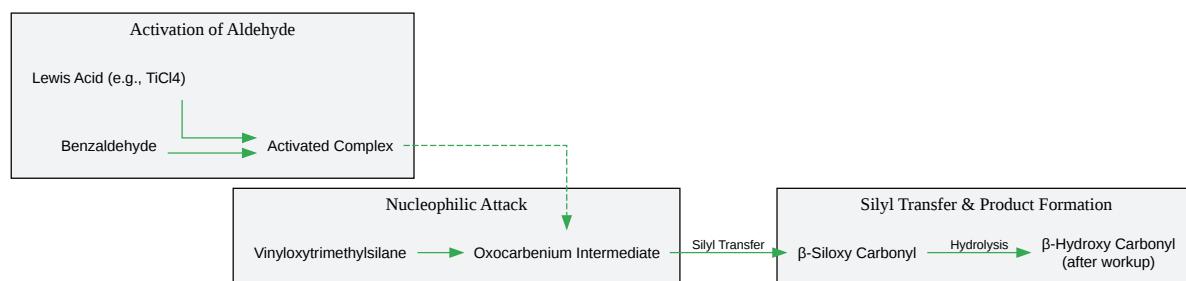
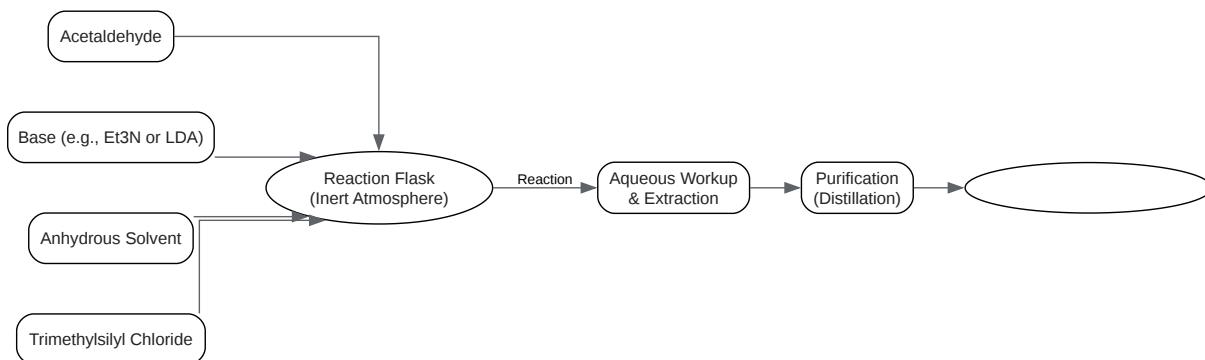
Property	Value	Reference(s)
Molecular Formula	$C_5H_{12}OSi$	[3]
Molecular Weight	116.23 g/mol	[3]
Boiling Point	74-75 °C	[1] [2]
Density	0.779 g/mL at 25 °C	[3]
Refractive Index (n^{20}/D)	1.389	[3]
Flash Point	-19 °C	[3]
¹ H NMR ($CDCl_3$)	δ (ppm): ~6.4 (dd, 1H, =CH-O), ~4.3 (d, 1H, =CH ₂), ~4.0 (d, 1H, =CH ₂), 0.2 (s, 9H, - $Si(CH_3)_3$)	Inferred from related compounds [4] [5] [6]
¹³ C NMR ($CDCl_3$)	δ (ppm): ~150 (=CH-O), ~85 (=CH ₂), ~0 (- $Si(CH_3)_3$)	Inferred from related compounds [7] [8]
FT-IR (neat)	Key absorptions (cm^{-1}): ~3080 (C-H, vinyl), ~1640 (C=C, vinyl), ~1250 (Si-CH ₃), ~1070 (Si-O-C)	Inferred from related compounds [9]
Mass Spec (EI)	Key fragments (m/z): 116 (M^+), 101 ($[M-CH_3]^+$), 73 ($[Si(CH_3)_3]^+$)	Inferred from general fragmentation patterns [10] [11]

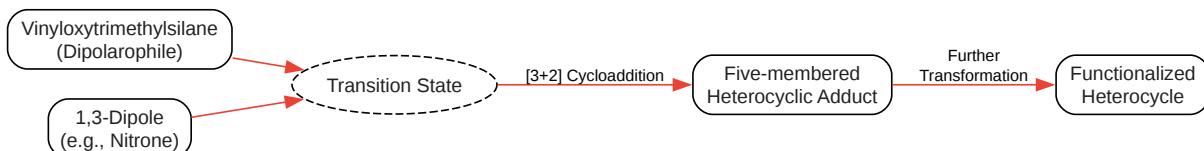
Synthesis of Vinyloxytrimethylsilane

The most common and practical laboratory synthesis of **vinyloxytrimethylsilane** involves the trapping of the enolate of acetaldehyde with a silylating agent, typically trimethylsilyl chloride (TMSCl). The choice of base and reaction conditions is critical to ensure the efficient formation of the desired product.

Experimental Protocol: Synthesis from Acetaldehyde

This protocol is adapted from established procedures for the synthesis of silyl enol ethers.[\[12\]](#) [\[13\]](#)



Materials:


- Acetaldehyde
- Trimethylsilyl chloride (TMSCl)
- Triethylamine (Et_3N) or a stronger, non-nucleophilic base like lithium diisopropylamide (LDA)
- Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or N,N-dimethylformamide)
- Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
- Under a nitrogen atmosphere, charge the flask with the anhydrous solvent and the chosen base (e.g., triethylamine).
- Cool the mixture to the appropriate temperature. For triethylamine, the reaction can often be run at room temperature or with gentle heating. For LDA, a low temperature (e.g., -78 °C) is required.
- Add freshly distilled acetaldehyde dropwise to the stirred solution of the base.
- Following the addition of acetaldehyde, add trimethylsilyl chloride dropwise via the dropping funnel.
- After the addition is complete, allow the reaction to stir for several hours. The reaction progress can be monitored by GC or TLC.
- Upon completion, the reaction mixture is quenched, typically with a saturated aqueous solution of sodium bicarbonate.

- The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
- The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
- The crude product is then purified by fractional distillation to yield pure **vinyloxytrimethylsilane**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vinyloxytrimethylsilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Vinyltrimethylsilane(754-05-2) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Vinyltrimethoxysilane(2768-02-7) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]

- To cite this document: BenchChem. [An In-Depth Technical Guide to Vinyloxytrimethylsilane: Properties, Reactivity, and Synthetic Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1662004#vinyloxytrimethylsilane-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com